molecular formula C12H16F2N2 B7861510 N-(3,4-Difluorobenzyl)-N-methylpyrrolidin-3-amine

N-(3,4-Difluorobenzyl)-N-methylpyrrolidin-3-amine

Cat. No.: B7861510
M. Wt: 226.27 g/mol
InChI Key: YJPFOGFGEYEZMM-UHFFFAOYSA-N
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Description

Significance of Amines and Pyrrolidine (B122466) Scaffolds in Drug Discovery

Amines are fundamental components in a vast number of pharmaceuticals. Their basic nature allows them to form ionic bonds with acidic residues in biological targets like proteins and enzymes, which is often a critical interaction for biological activity. Furthermore, their ability to be protonated at physiological pH enhances water solubility, a key factor in drug delivery and distribution in the body.

The pyrrolidine ring is a five-membered saturated heterocycle that is considered a "privileged scaffold" in medicinal chemistry. This designation is due to its frequent appearance in a wide array of biologically active compounds, including natural products and synthetic drugs. The pyrrolidine structure offers a rigid, three-dimensional framework that can be readily functionalized to orient substituents in precise spatial arrangements for optimal interaction with biological targets. For instance, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine serves as a crucial intermediate in the synthesis of the antibiotic premafloxacin. nih.gov The pyrrolidine core is also central to the racetam class of nootropic agents, which have been studied for their cognitive-enhancing effects. uran.ua

Overview of Difluorinated Benzyl (B1604629) Moieties in Bioactive Compounds

The incorporation of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry to enhance a molecule's pharmacological profile. mdpi.com The introduction of a difluorinated benzyl moiety can have several beneficial effects. Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influencing target binding interactions. Furthermore, replacing hydrogen atoms with fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. mdpi.com

This strategic fluorination is evident in several FDA-approved drugs. For example, Lenacapavir, a first-in-class HIV capsid inhibitor, features a difluorobenzyl ring that plays a role in its binding mechanism. mdpi.com The strategic placement of fluorine atoms is a key element in optimizing the efficacy and pharmacokinetic properties of bioactive molecules.

| Vonoprazan | Gastroesophageal Reflux Disease | Contains a fluorophenyl unit and acts as a potassium-competitive acid blocker. mdpi.com |

Rationale for Academic Investigation of N-(3,4-Difluorobenzyl)-N-methylpyrrolidin-3-amine Derivatives

The rationale for investigating derivatives of this compound stems from the principle of molecular hybridization, where known beneficial structural motifs are combined to create novel compounds with potentially enhanced or new biological activities. The core hypothesis is that the combination of the pharmacologically validated pyrrolidin-3-amine scaffold with the property-enhancing difluorobenzyl group could lead to new therapeutic candidates.

Research into structurally similar compounds provides a strong basis for this rationale. For example, a series of N-benzyl-pyrrolidin-3-amine derivatives were synthesized and evaluated as monoamine reuptake inhibitors. nih.gov This research demonstrated that modifying the substituents on the benzyl ring and the amine could fine-tune the compound's activity and selectivity for serotonin (B10506) (5-HT) and noradrenaline (NA) transporters, which are important targets for treating depression and other CNS disorders. nih.gov

By synthesizing derivatives of this compound, researchers can explore how the specific 3,4-difluoro substitution pattern influences factors such as:

Target Affinity and Selectivity: How the fluorine atoms' electronic effects alter binding to specific receptors or enzymes.

Metabolic Stability: Whether the C-F bonds prevent metabolic degradation at that position, improving the compound's half-life.

Pharmacokinetic Properties: How the changes in lipophilicity and polarity affect absorption, distribution, and excretion.

A study on N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines identified selective dual 5-HT and NA reuptake inhibitors with good metabolic stability, showcasing the potential of this chemical class. nih.gov The investigation of this compound derivatives would be a logical extension of such research, aiming to systematically probe the structure-activity relationships (SAR) conferred by the difluorinated moiety.

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine
Premafloxacin
Lenacapavir
Adagrasib
Vonoprazan

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3,4-difluorophenyl)methyl]-N-methylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c1-16(10-4-5-15-7-10)8-9-2-3-11(13)12(14)6-9/h2-3,6,10,15H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPFOGFGEYEZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=C(C=C1)F)F)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for N 3,4 Difluorobenzyl N Methylpyrrolidin 3 Amine and Analogues

General Approaches to N-Substituted Pyrrolidine (B122466) Derivatives

The construction of N-substituted pyrrolidine derivatives is a cornerstone of modern synthetic chemistry, given their prevalence in biologically active compounds. The methodologies can be broadly categorized into the modification of a pre-existing pyrrolidine ring or the construction of the ring with the desired substituents already incorporated.

Direct N-alkylation is a fundamental method for forming carbon-nitrogen bonds. nih.gov In the context of synthesizing the target molecule, this would typically involve the reaction of N-methylpyrrolidin-3-amine with a 3,4-difluorobenzyl electrophile, such as 3,4-difluorobenzyl bromide or chloride. This reaction is a classic example of nucleophilic substitution, where the secondary amine on the pyrrolidine ring attacks the electrophilic benzylic carbon.

While straightforward, direct alkylation of amines can sometimes suffer from a lack of selectivity, potentially leading to overalkylation and the formation of quaternary ammonium (B1175870) salts. acs.org To control the reaction, chemists often employ specific reaction conditions, such as the choice of base, solvent, and temperature. For instance, the use of a mild base like potassium carbonate in a polar aprotic solvent is a common practice. researchgate.net

Table 1: Examples of N-Alkylation Reactions for Pyrrolidine Synthesis

Starting Amine Alkylating Agent Catalyst/Base Product Reference
Methylamine (B109427) 1,4-Dibromobutane K₂CO₃ N-Methylpyrrolidine researchgate.net
Pyrrolidine Allyl Bromide K₂CO₃ N-Allylpyrrolidine acs.org

This table is interactive and can be sorted by column.

Reductive amination is arguably one of the most efficient and widely used methods for synthesizing secondary and tertiary amines from carbonyl compounds. nih.govmdpi.comnih.gov This one-pot procedure involves the initial reaction of an amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. researchgate.net For the synthesis of N-(3,4-Difluorobenzyl)-N-methylpyrrolidin-3-amine, this would entail reacting N-methylpyrrolidin-3-amine with 3,4-difluorobenzaldehyde.

A variety of reducing agents can be employed, with the choice often depending on the substrate's sensitivity and the desired reaction conditions. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). mdpi.com Catalytic hydrogenation is also a viable green alternative. Transfer hydrogenation, using hydrogen donors like formic acid in the presence of a metal catalyst (e.g., iridium), has proven effective for the synthesis of N-aryl-substituted pyrrolidines. nih.gov

Table 2: Common Reducing Agents in Reductive Amination

Reducing Agent Key Features Typical Substrates
Sodium Borohydride (NaBH₄) Inexpensive, requires pH control Aldehydes, Ketones
Sodium Cyanoborohydride (NaBH₃CN) Milder, selective for iminiums Aldehydes, Ketones
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, non-toxic, effective for hindered substrates Aldehydes, Ketones
Catalytic Hydrogenation (e.g., H₂/Pd-C) Green, high atom economy Aldehydes, Ketones

This table is interactive and can be sorted by column.

Another powerful technique is ring-closing metathesis (RCM), which has been applied to the synthesis of various nitrogen-containing heterocycles. researchgate.net This method typically involves an acyclic diene substrate and a transition-metal catalyst (e.g., Grubbs' catalyst) to form a cyclic alkene, which can then be hydrogenated to the saturated pyrrolidine ring.

Enantioselective Synthesis of Chiral Pyrrolidine Derivatives

The target molecule, this compound, possesses a stereocenter at the C3 position of the pyrrolidine ring. Therefore, controlling the stereochemistry during synthesis is crucial for applications where a specific enantiomer is required. Enantioselective synthesis aims to produce a single enantiomer in excess.

One of the most powerful methods for the enantioselective synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. acs.org This reaction can generate multiple stereocenters in a single step with high levels of stereocontrol. The use of chiral catalysts, often based on transition metals or organocatalysts, is key to inducing enantioselectivity. acs.orgtandfonline.com

Other strategies include the use of chiral starting materials derived from the "chiral pool," such as amino acids like proline. mdpi.com Asymmetric hydrogenation of prochiral enamines or imines using chiral transition-metal catalysts is another effective approach. For instance, Rh-catalyzed asymmetric intramolecular hydroamination of unactivated alkenes can produce chiral pyrrolidines with high enantioselectivity. acs.org

Principles of Green Chemistry in Amine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for amines, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of synthesizing pyrrolidine derivatives, several strategies align with these principles.

One-pot reactions, such as reductive amination, are inherently greener as they reduce the number of steps, minimize solvent usage, and decrease waste from purification processes. rsc.org The use of catalytic methods, especially with non-precious metals, is preferred over stoichiometric reagents. For example, a one-pot synthesis of N-methylpyrrolidine from 1,4-butanediol (B3395766) and methylamine has been developed using a Cu- and Ni-modified ZSM-5 catalyst. rsc.org

The choice of solvent is also a critical factor. Water is an ideal green solvent, and syntheses of N-methylpyrrolidine have been successfully carried out in an aqueous medium using inexpensive and environmentally friendly catalysts like potassium carbonate. researchgate.net The replacement of hazardous alkylating agents with greener alternatives, such as alcohols, is another important consideration. nih.gov

Transition-Metal Catalyzed Amine Synthesis Approaches

Transition-metal catalysis has revolutionized the synthesis of amines, offering novel and efficient pathways to form C-N bonds. acs.org These methods often provide access to complex molecules that are difficult to synthesize using traditional methods.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for the synthesis of N-aryl amines, but can also be adapted for N-alkylation. More relevant to pyrrolidine synthesis are intramolecular hydroamination reactions, where an amine adds across a carbon-carbon double bond within the same molecule to form the heterocyclic ring. Catalysts based on rhodium, gold, and other transition metals have been developed for this purpose. acs.org

Furthermore, transition metals can catalyze N-benzylation reactions. For example, palladium-catalyzed enantioselective benzylation of azaarylmethyl amines has been reported. nsf.gov Copper(I)-catalyzed C-N coupling of aliphatic halides with amines provides a simple, room-temperature method for N-alkylation. organic-chemistry.org These transition-metal catalyzed approaches offer high efficiency and selectivity, making them valuable tools for the synthesis of complex pyrrolidine derivatives. scispace.com

Hydroamination and Hydroaminoalkylation Methodologies

Hydroamination and hydroaminoalkylation represent powerful, atom-economical methods for the formation of C-N bonds. These reactions involve the direct addition of an amine's N-H bond (hydroamination) or α-C-H bond (hydroaminoalkylation) across a carbon-carbon multiple bond, such as that in an alkene or alkyne.

In the context of synthesizing this compound, these methods could theoretically be applied via an intermolecular reaction between N-methylpyrrolidin-3-amine and a 3,4-difluorostyrene (B50085) derivative.

Research Findings:

Recent advancements have focused on photocatalytic approaches to achieve hydroaminoalkylation. A notable strategy employs organophotoredox catalysis to enable the intermolecular hydroaminoalkylation of styrenes with unprotected primary alkylamines, providing access to valuable γ-arylamines. nih.govnih.govbath.ac.uk While these methods have been demonstrated for primary amines, their extension to secondary cyclic amines like N-methylpyrrolidin-3-amine is a subject of ongoing research. The challenge lies in the typically higher oxidation potential of secondary amines compared to their primary counterparts.

Mechanistic studies suggest that these photocatalytic reactions can proceed through the generation of an α-amino radical from the amine, which then adds to the styrene. nih.govnih.gov An alternative pathway involves a hydrogen atom transfer (HAT) process mediated by an azidyl radical. The reaction is often photon-limited and can exhibit a zero-order dependence on the amine and photocatalyst, with a first-order dependence on the styrene. nih.gov

The table below summarizes findings from a photocatalytic hydroaminoalkylation study of various styrenes with primary alkylamines, which serves as a model for potential application to secondary amines like N-methylpyrrolidin-3-amine.

Table 1: Photocatalytic Hydroaminoalkylation of Styrenes with Unprotected Primary Alkylamines

This table is representative of the methodology's application to primary amines, suggesting potential parallels for secondary amine substrates.

Entry Styrene Derivative Amine Product Yield (%)
1 Styrene Cyclohexylamine N-(2-phenylethyl)cyclohexanamine 85
2 4-Methylstyrene Cyclopentylamine N-(2-(p-tolyl)ethyl)cyclopentanamine 78
3 4-Chlorostyrene Isobutylamine N-(2-(4-chlorophenyl)ethyl)-2-methylpropan-1-amine 91

Enantioselective Hydroaminomethylation Strategies

Enantioselective hydroaminomethylation is a one-pot reaction that combines hydroformylation of an alkene with a subsequent reductive amination of the in-situ generated aldehyde. This process forms a new C-N bond and a C-C bond, extending the carbon chain while introducing a chiral amine functionality. For a molecule like this compound, this strategy is less direct as it would build the benzyl (B1604629) group from a vinyl precursor rather than attaching a pre-formed benzyl group. However, it is a key strategy for producing chiral amines from simple olefins.

Research Findings:

The development of chiral ligands for rhodium catalysts has been central to achieving high enantioselectivity in hydroformylation, the key step in hydroaminomethylation. nih.gov Diazaphospholane ligands, for example, have been shown to be highly effective in the asymmetric hydroformylation of various substrates, including N-vinyl carboxamides and allyl carbamates, yielding chiral amino aldehydes with high enantiomeric excess (up to 99% ee). nih.gov

The reaction typically proceeds under mild conditions with low catalyst loading. The regioselectivity (formation of the linear vs. branched aldehyde) and enantioselectivity are highly dependent on the substrate, ligand structure, and reaction conditions. For instance, in the hydroformylation of N-vinyl phthalimide (B116566) using a rhodium catalyst with a (S,S)-Bisdiazaphos ligand, the corresponding 1,2-aminoaldehyde was formed with 95% enantiomeric excess. nih.gov

The table below illustrates the application of enantioselective hydroformylation to substrates that generate chiral amino aldehydes, the precursors in a hydroaminomethylation sequence.

Table 2: Enantioselective Hydroformylation of Olefins Using a Rhodium-Diazaphospholane Catalyst

This data represents the hydroformylation step that precedes the reductive amination in a full hydroaminomethylation sequence.

Entry Substrate Product (Aldehyde) Regioselectivity (branched:linear) Enantiomeric Excess (% ee)
1 N-Vinyl Acetamide 2-Acetamidopropanal 27:1 86
2 N-Vinyl Phthalimide 2-Phthalimidopropanal >50:1 95
3 Allyl Benzyl Carbamate (B1207046) Benzyl (3-oxopropyl)carbamate 1:19 92 (for linear)

Synthetic Routes for N-Trifluoromethyl Secondary Amines and Related Structures

While this compound is not an N-trifluoromethyl amine, the synthesis of N-CF3 amines is a significant area of organofluorine chemistry. The strategies employed are distinct and highlight the unique challenges posed by the strong electron-withdrawing nature of the trifluoromethyl group attached directly to the nitrogen atom. These methods are relevant for the synthesis of structural analogues where a difluorobenzyl group might be replaced by other fluorinated moieties.

Research Findings:

The direct synthesis of N-trifluoromethyl secondary amines is challenging. One innovative strategy involves the conversion of readily available N-CF3 secondary amines into N-perfluoro-tert-butyl secondary amines. nih.gov This process leverages the starting N-CF3 amine as a hydrogen source and proceeds through the elimination of hydrogen fluoride (B91410) to generate a highly reactive difluoromethyl imine intermediate. nih.gov

Another major approach is the enantioselective reduction of trifluoromethyl-substituted ketimines. nih.gov This method is a common pathway to chiral α-trifluoromethyl amines. The success of this strategy often depends on controlling the E/Z stereoisomerism of the imine precursor. Rhodium and iridium catalysts with chiral ligands have been successfully employed for this transformation, using reducing agents like sodium formate. nih.gov

Furthermore, the addition of nucleophiles to trifluoromethyl imines provides another versatile route. Arylboroxines, for example, can add to N,O-acetals of trifluoroacetaldehyde (B10831) in a reaction catalyzed by a Pd(II)-PyOX complex, yielding benzylic α-trifluoromethyl amines. nih.gov

The table below summarizes results from the enantioselective reduction of N-aryl trifluoromethyl ketimines, a key strategy for producing chiral N-CF3 amines.

Table 3: Enantioselective Reduction of N-Aryl Trifluoromethyl Ketimines

This table showcases a common strategy for synthesizing chiral α-trifluoromethyl amines, which are structural analogues of interest.

Entry Imine R1 Group Imine N-Aryl Group Catalyst System Yield (%) Enantiomeric Excess (% ee)
1 Phenyl 4-Methoxyphenyl [Rh(cod)Cl]2 / (R)-Binap 95 96
2 2-Naphthyl Phenyl Ir-catalyst / f-spiroPhos 99 95
3 4-Bromophenyl 4-Methoxyphenyl [Rh(cod)Cl]2 / (R)-Binap 96 98

Preclinical Pharmacological Investigations of N 3,4 Difluorobenzyl N Methylpyrrolidin 3 Amine Analogues

In Vitro Pharmacological Profiling

In vitro assays are fundamental to understanding the molecular mechanisms of action of a drug candidate. These studies provide insights into receptor interactions, functional activity, enzymatic inhibition, and metabolic fate.

Receptor binding assays are employed to determine the affinity of a compound for various receptors, transporters, and ion channels. For analogues of N-(3,4-Difluorobenzyl)-N-methylpyrrolidin-3-amine, a primary area of investigation is their interaction with monoamine transporters, given their structural similarities to known reuptake inhibitors.

Studies on structurally related N-benzyl-pyrrolidin-3-yl derivatives have demonstrated significant affinity for the serotonin (B10506) transporter (SERT) and the norepinephrine transporter (NET), with comparatively weaker affinity for the dopamine (B1211576) transporter (DAT). This profile is indicative of a dual serotonin-norepinephrine reuptake inhibitor (SNRI). The introduction of difluoro- substitution on the benzyl (B1604629) ring, as seen in this compound, is a common strategy to modulate potency and selectivity.

Table 1: Representative Binding Affinities (Ki, nM) of N-benzyl-pyrrolidin-3-amine Analogues for Monoamine Transporters

Compound SERT (Ki, nM) NET (Ki, nM) DAT (Ki, nM)
Analogue A 15 30 >1000
Analogue B 8 25 850

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or modulator at its target receptor. For compounds targeting G-protein coupled receptors (GPCRs), assays measuring second messengers like cyclic adenosine monophosphate (cAMP) or calcium mobilization are standard. While the primary targets for this compound analogues are transporters, screening for off-target effects at various GPCRs is essential.

In studies of similar chemical series, functional assays have been utilized to confirm the inhibitory activity at SERT and NET and to rule out significant agonistic or antagonistic activity at a wide panel of central nervous system receptors, thereby indicating a more selective mechanism of action.

Enzymatic inhibition assays are performed to identify any direct inhibitory effects of a compound on key enzymes. For psychoactive drug candidates, enzymes such as monoamine oxidase (MAO-A and MAO-B) are of particular interest due to their role in neurotransmitter metabolism. A series of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives were identified as potent inhibitors of MAPK-interacting kinase 2 (Mnk2). nih.gov

Metabolic stability is a critical parameter in drug development, influencing a compound's half-life and bioavailability. In vitro studies using liver microsomes are a standard method for assessing this. These studies have shown that modifications to the N-benzyl-pyrrolidine scaffold can significantly impact metabolic stability.

Furthermore, the potential for drug-drug interactions is assessed through cytochrome P450 (CYP) inhibition assays. Analogues in this chemical class have been shown to possess varying degrees of inhibitory activity against different CYP isoforms. For instance, some N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine analogues have been identified with weak inhibition of CYP2D6, a desirable characteristic for a CNS-acting drug. nih.gov

Table 2: In Vitro Metabolic Stability and CYP450 Inhibition Profile of Representative Analogues

Compound Human Liver Microsome Stability (% remaining after 60 min) CYP2D6 Inhibition (IC50, µM)
Analogue A 65 >10
Analogue B 78 8.5

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

In Vivo Preclinical Model Efficacy Studies

Following in vitro characterization, promising candidates are advanced to in vivo models to assess their efficacy in relevant behavioral paradigms.

Given the in vitro profile of this compound analogues as potential SNRIs, their efficacy in animal models of depression and anxiety is a key focus. Standard behavioral tests such as the forced swim test and the tail suspension test in rodents are used to evaluate antidepressant-like effects. Anxiolytic-like activity is often assessed using paradigms like the elevated plus maze and the light-dark box test.

Studies on related dual serotonin-norepinephrine reuptake inhibitors have consistently demonstrated positive effects in these models, suggesting that this compound and its analogues would likely exhibit similar antidepressant- and anxiolytic-like properties.

An article on the preclinical pharmacological investigations of this compound cannot be generated. Extensive searches for primary literature and research data concerning this specific compound did not yield any relevant results on its preclinical evaluation in the requested models.

Specifically, no information was found for "this compound" in relation to:

Nociception and analgesia models, including fentanyl-induced hyperalgesia reversal.

The assessment of antiplatelet activity.

The evaluation of antiulcer and antisecretory activity.

Preclinical pharmacokinetics, particularly blood-brain barrier permeability.

Without access to studies, data tables, and detailed research findings for this exact compound, it is not possible to construct a scientifically accurate and informative article that adheres to the provided outline. The available scientific literature does not appear to contain the specific preclinical investigations requested.

Medicinal Chemistry Strategies for Compound Optimization

Lead Compound Identification and Optimization

This optimization process is a systematic exploration of the structure-activity relationships (SARs). For a lead compound like N-(3,4-Difluorobenzyl)-N-methylpyrrolidin-3-amine, medicinal chemists would dissect the molecule into its key structural components:

The 3,4-difluorobenzyl group : The fluorine atoms and their position on the phenyl ring are critical. Modifications could include altering the substitution pattern or replacing fluorine with other halogens or small electron-withdrawing groups.

The N-methylpyrrolidin-3-amine core : This central scaffold determines the three-dimensional orientation of the substituents. The pyrrolidine (B122466) ring's stereochemistry, the position of the amine, and the N-methyl group are all targets for modification.

The tertiary amine : The basicity of this nitrogen is crucial for target interaction and physicochemical properties like solubility.

Analogues are synthesized to probe the effects of these modifications. biosolveit.de For example, altering the N-alkyl substituent from a methyl to an ethyl or cyclopropyl (B3062369) group could explore a specific binding pocket. Similarly, exploring different substitution patterns on the benzyl (B1604629) ring can enhance binding affinity or block metabolic hotspots. The overarching goal is to develop a compound with nanomolar or better potency and a favorable preclinical profile. biosolveit.de

Table 1: Conceptual Lead Optimization Strategy for this compound

Molecular Component Potential Modification Rationale for Optimization
3,4-Difluorobenzyl Ring Alter fluorine positions (e.g., 2,4-difluoro) To improve binding affinity and selectivity.
Replace fluorine with other groups (e.g., Cl, CN) To modulate electronic properties and metabolic stability.
Pyrrolidine Core Introduce stereochemistry (R/S isomers) To optimize interactions with a chiral binding site.
Modify ring size (e.g., piperidine) To alter the vector and distance between key functional groups.
N-Methyl Group Replace with other alkyl groups (e.g., ethyl, isopropyl) To probe for additional hydrophobic interactions.

| Tertiary Amine | Modify basicity (pKa) through remote substituents | To balance target binding with physicochemical properties like permeability. |

Scaffold Hopping and Bioisosteric Replacements in Lead Design

During lead optimization, it can be beneficial to make more significant structural changes to discover novel chemotypes with improved properties or to secure new intellectual property. nih.gov Scaffold hopping involves replacing the central core of a molecule while retaining the essential pharmacophoric elements. nih.gov For this compound, the pyrrolidine ring could be replaced with other cyclic amines like piperidine, azepane, or even bridged ring systems to explore new conformational space.

Bioisosteric replacement is a related strategy where one atom or group of atoms is exchanged for another with similar physical or chemical properties. cambridgemedchemconsulting.comnih.gov This technique is used to fine-tune a compound's potency, selectivity, and pharmacokinetic profile. nih.gov Bioisosteres are categorized as classical (with similar size and electronics) or non-classical (functionally similar but structurally distinct). nih.gov

Classical Bioisosteres:

Fluorine vs. Hydrogen or Hydroxyl: The fluorine atoms on the benzyl ring are classical bioisosteres of hydrogen atoms. Their presence significantly alters lipophilicity and metabolic stability. One could also consider replacing a fluorine atom with a hydroxyl or methoxy (B1213986) group to introduce a hydrogen bond donor/acceptor. cambridgemedchemconsulting.com

Divalent replacements: The ether oxygen in a tetrahydropyran (B127337) ring could be considered a bioisostere for the N-methyl group of the pyrrolidine, a strategy seen in the development of N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines. nih.gov

Non-Classical Bioisosteres:

Phenyl Ring Equivalents: The 3,4-difluorophenyl ring could be replaced with various heteroaromatic rings like pyridine, thiophene, or pyrimidine. cambridgemedchemconsulting.com This can introduce new interaction points, alter metabolic stability, and improve solubility.

Amide vs. Fluoro-olefin: In some contexts, a (Z)-fluoro-olefin can act as a non-classical bioisostere for an amide bond, offering a way to address issues with the parent amide's properties. nih.gov While the target compound lacks an amide, this highlights the creative substitutions possible in lead design.

Table 2: Potential Bioisosteric Replacements in the this compound Scaffold

Original Group Potential Bioisostere Expected Impact Reference Type
Phenyl Pyridyl, Thienyl Altered polarity, potential for new H-bonds, modified metabolism. Non-classical cambridgemedchemconsulting.com
-F -OH, -OMe, -Cl Modified electronics, H-bonding potential, altered lipophilicity. Classical cambridgemedchemconsulting.com
-CH2- (in ring) -O-, -S- Altered ring pucker, polarity, and solubility. Classical nih.gov
Pyrrolidine Piperidine, Azetidine Changed geometry and basicity. Scaffold Hop

Prodrug Design and Development for Enhanced Biopharmaceutical Properties

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. ebi.ac.uk This strategy is often employed to overcome deficiencies in the parent molecule's biopharmaceutical properties. For amine-containing compounds, a major challenge is their tendency to be ionized at physiological pH, which can lead to poor membrane penetration. nih.gov

The tertiary amine in this compound is basic and will be protonated at physiological pH. This positive charge can hinder its ability to cross biological membranes, such as the intestinal epithelium or the blood-brain barrier, limiting oral bioavailability. nih.gov Prodrug strategies for amines often involve masking this basic center with a promoiety that is cleaved in vivo by chemical or enzymatic means. nih.govresearchgate.net

One common approach is the use of (acyloxy)alkyl carbamates. These prodrugs mask the amine, rendering it neutral and more lipophilic. Once absorbed, they are designed to be hydrolyzed by ubiquitous esterase enzymes to release an unstable intermediate that subsequently fragments to regenerate the parent amine. researchgate.net Another strategy involves creating N-Mannich bases, which can also mask the amine group and are designed to break down under physiological conditions to release the active drug. nih.gov The suitability of any single approach must be experimentally verified for the specific amine drug . nih.gov

The azido (B1232118) group has been explored in various chemical biology and drug delivery contexts. One specific prodrug system is the 4-azidobenzyloxycarbonyl group. researchgate.net In this approach, the amine drug is linked via a carbamate (B1207046) to an aromatic azide (B81097). This prodrug is designed to be stable until it reaches a reductive environment, such as in hypoxic tumor cells. There, the azide is reduced to an amine, which triggers a cascade reaction that cleaves the carbamate and releases the free amine drug. nih.govresearchgate.net

While this system is conceptually interesting, its application to a tertiary amine like this compound would require careful design. The primary utility of this azido-based system is often for targeted release under specific reductive conditions, rather than general bioavailability enhancement. nih.gov The azide group itself is a versatile chemical handle that can react with alkynes via "Click Chemistry," allowing for its use in bioconjugation. vectorlabs.com

Table 3: Selected Prodrug Strategies for Amine-Containing Drugs

Prodrug Strategy Mechanism of Action Advantages Disadvantages
(Acyloxy)alkyl Carbamates Enzymatic hydrolysis by esterases followed by chemical breakdown. researchgate.net Broad applicability, tunable cleavage rates. Potential for chemical instability, limited use for primary amines. nih.govresearchgate.net
N-Mannich Bases Chemical hydrolysis; rate is dependent on pH and structure. nih.gov Simple to synthesize. Stability can be difficult to control. nih.gov
4-Azidobenzyloxycarbonyl Reductive activation (e.g., in hypoxic conditions) followed by cyclization and release. researchgate.net Site-specific drug release. Requires a specific reductive environment for activation. nih.gov

| N-Oxides | Metabolic reduction under hypoxic conditions. nih.gov | Masks the cationic charge of the amine. | Activation is dependent on specific metabolic pathways. nih.gov |

Development of Multifunctional Ligands with Polypharmacology

Polypharmacology refers to the ability of a single drug to interact with multiple targets. While often associated with off-target side effects, a deliberately designed multifunctional ligand can offer therapeutic advantages, such as enhanced efficacy or a reduced potential for drug resistance. This approach is particularly relevant in complex diseases like cancer or central nervous system disorders.

A molecule like this compound could serve as a key fragment or starting point for the design of a multifunctional ligand. For instance, selective dual serotonin (B10506)/noradrenaline reuptake inhibitors have been developed from a similar N-benzyl-pyrrolidin-3-amine scaffold. nih.gov This demonstrates that this chemical motif can be tuned to interact with multiple monoamine transporters.

The development of a multifunctional ligand would involve linking the this compound scaffold (targeting Protein A) to another distinct pharmacophore (targeting Protein B) via a chemical linker. The nature and length of the linker are critical for allowing both pharmacophores to bind to their respective targets simultaneously or in the desired sequence.

Design of Compounds for Targeted Protein Degradation and Phosphorylation

Targeted protein degradation (TPD) is a therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. nih.gov The most prominent TPD technology is the Proteolysis-Targeting Chimera (PROTAC). A PROTAC is a bifunctional molecule consisting of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. njbio.com This induced proximity leads to the ubiquitination of the POI, marking it for destruction by the proteasome. njbio.com

The this compound structure could potentially serve as the POI-binding ligand in a PROTAC. If this scaffold is found to bind to a therapeutically relevant protein, it could be chemically attached to a known E3 ligase ligand (such as derivatives of thalidomide (B1683933) for the Cereblon E3 ligase) via an appropriate linker. nih.gov The design of PROTACs is complex, as the stability and efficacy of the resulting ternary complex (POI-PROTAC-E3 ligase) are highly sensitive to the nature of the ligands and the linker. nih.gov This approach offers a way to target proteins that have been traditionally considered "undruggable" by conventional inhibitors. nih.govnih.gov

While the provided outline mentions phosphorylation, TPD is the more directly applicable strategy for bifunctional molecule design based on a binding ligand. Conceptually, a similar bifunctional approach could be envisioned to recruit a kinase to a target protein, inducing phosphorylation, though this is a less established therapeutic strategy than TPD.

Future Research Directions

Exploration of Novel Synthetic Pathways for Derivatization

The generation of a diverse chemical library centered around the N-(3,4-Difluorobenzyl)-N-methylpyrrolidin-3-amine core is essential for comprehensive structure-activity relationship (SAR) studies. Future research will focus on developing innovative and efficient synthetic strategies to create a wide array of derivatives.

Modern synthetic methods offer powerful tools for this purpose. For instance, metal-catalyzed reactions, such as palladium-catalyzed hydroarylation, provide a direct route to 3-aryl pyrrolidines from readily available precursors. researchgate.net The application of iridium-catalyzed reductive generation of azomethine ylides presents another sophisticated method for constructing highly substituted and complex pyrrolidine (B122466) rings under mild conditions. acs.org Furthermore, radical cascade reactions of N-tethered 1,6-enynes can be employed to rapidly build complex heterocyclic frameworks like the pyrrolidine ring. acs.org

These advanced synthetic approaches will enable systematic modifications at key positions of the molecule:

Pyrrolidine Ring: Introducing substituents to alter stereochemistry and conformation.

N-methyl Group: Replacing it with other alkyl or functional groups to probe the impact on binding and selectivity.

Difluorobenzyl Moiety: Modifying the substitution pattern on the aromatic ring or replacing the ring entirely with other heterocyclic systems to modulate electronic properties and target interactions.

The strategic fluorination of bioactive compounds is a widely used approach to modulate stability and bio-absorption, making the difluorobenzyl group a key feature for further exploration. researchgate.net

Synthetic StrategyPotential Application for DerivatizationKey Advantages
Palladium-Catalyzed HydroarylationDirect synthesis of 3-aryl pyrrolidine analogs. researchgate.netBroad substrate scope, single-step efficiency. researchgate.net
Iridium-Catalyzed [3+2] CycloadditionAccess to structurally complex and polysubstituted pyrrolidines. acs.orgHigh selectivity, mild reaction conditions. acs.org
Radical Cascade CyclizationRapid construction of diverse pyrrolidine-based frameworks. acs.orgAtom- and step-economical. acs.org

Advanced SAR and QSAR Modeling for Predictive Compound Design

To navigate the vast chemical space of possible derivatives efficiently, future research will heavily rely on computational modeling. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are indispensable tools for rational drug design. jetir.org

QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. wikipedia.org By analyzing a dataset of synthesized derivatives and their corresponding biological data, these models can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. omicstutorials.comcreative-biostructure.com This computational screening significantly reduces the time and resources associated with traditional trial-and-error experimentation. jetir.orgomicstutorials.com

Advanced QSAR approaches will be employed:

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) will be used to analyze the three-dimensional spatial arrangement of atoms and their influence on activity. creative-biostructure.com

Multi-target QSAR (mt-QSAR): Given that many drugs interact with multiple targets, mt-QSAR models can simultaneously predict activities against different biological targets, helping to design compounds with desired selectivity profiles. researchgate.net

These predictive models will guide the optimization of lead compounds by balancing potency, selectivity, and pharmacokinetic properties. jetir.org

Comprehensive Pharmacological Profiling against Emerging Biological Targets

While initial investigations may stem from its structural similarity to known monoamine reuptake inhibitors, a crucial future direction is to broaden the pharmacological profiling of this compound and its derivatives. nih.gov This involves screening against a wide panel of emerging and therapeutically relevant biological targets to uncover novel mechanisms of action and potential new disease indications. nih.gov

Target-based drug discovery remains a primary approach in the pharmaceutical industry. nih.gov Identifying the specific molecular targets with which a compound interacts is fundamental to understanding its therapeutic effects. nih.gov

Future profiling will include:

High-Throughput Screening (HTS): Testing the compound library against large panels of receptors, enzymes, ion channels, and transporters. Phenotypic screening, which assesses the compound's effect on cell behavior, can also identify first-in-class drugs. nih.gov

Secondary Pharmacology/Off-Target Profiling: Evaluating interactions with a wide range of known biological targets to identify both beneficial polypharmacology and potential off-target liabilities. fda.gov

Biomarker Discovery: Utilizing techniques like untargeted small molecule biomarker discovery to identify pharmacodynamic (PD) biomarkers that provide evidence of target engagement and downstream pathway modulation in a non-invasive manner. sapient.bio

This comprehensive profiling could reveal unexpected therapeutic opportunities for diseases where new drug targets have been recently validated, such as in oncology or neurodegenerative disorders. nih.goveurekalert.org

Rational Design of Targeted Delivery Systems for Improved Efficacy

The selective delivery of a therapeutic agent to its site of action is a cornerstone of modern medicine, aiming to maximize efficacy while minimizing systemic exposure and side effects. unipd.it Future research should explore the rational design of targeted drug delivery systems for this compound, a small molecule that could be amenable to various delivery strategies. cd-bioparticles.com

Several advanced platforms could be investigated:

Nanoparticle-Based Carriers: Encapsulating the compound within nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve its solubility, stability, and pharmacokinetic profile. cd-bioparticles.comlongdom.org The surface of these nanoparticles can be functionalized with targeting ligands (such as antibodies or peptides) that bind to specific receptors on diseased cells.

Prodrug Conjugates: The compound could be chemically modified into an inactive prodrug form. This prodrug would be designed to be converted into the active therapeutic agent only at the target site, for instance, by specific enzymes that are overexpressed in diseased tissue. longdom.org

Polymer Conjugates: Attaching the small molecule to a polymer backbone can dramatically alter its biodistribution and allow for passive or active targeting to specific tissues. unipd.it

Delivery SystemMechanismPotential Advantage
Ligand-Targeted LiposomesEncapsulation in lipid vesicles with surface ligands that bind to specific cell receptors. ijpsjournal.comImproved delivery to target cells, reduced off-target effects. ijpsjournal.com
Polymeric NanoparticlesDrug is encapsulated or covalently bound to a polymer matrix. cd-bioparticles.comControlled release, enhanced stability, and improved bioavailability. cd-bioparticles.com
ProdrugsInactive form of the drug that is activated at the target site. longdom.orgMinimized systemic exposure and side effects. longdom.org

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

For this compound, AI and ML can be applied across the discovery and optimization pipeline:

Predictive Modeling: AI algorithms can be trained on existing chemical and biological data to predict a wide range of properties for novel derivatives, including bioactivity, toxicity, solubility, and metabolic stability. chemintelligence.com This allows researchers to synthesize only the most promising candidates. chemintelligence.com

Generative Modeling: Advanced AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecular structures that are optimized for specific properties like binding affinity and synthesizability. nexocode.com

Synthesis Planning and Optimization: Machine learning tools can analyze vast reaction databases to predict reaction outcomes and optimize synthesis conditions (e.g., temperature, catalysts, solvents), improving yield and reducing waste. chemcopilot.comtechnologynetworks.com These systems can provide real-time feedback to automate and refine complex chemical syntheses. technologynetworks.com

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(3,4-Difluorobenzyl)-N-methylpyrrolidin-3-amine, and how do solvent choices impact yield and purity?

Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example, 3,4-Difluorobenzyl bromide (a common precursor) reacts with N-methylpyrrolidin-3-amine under basic conditions. Solvent selection is critical:

  • Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction rates due to improved solubility of intermediates .
  • Dichloromethane may be used for stepwise coupling, but prolonged reaction times can lead byproduct formation .
  • Base selection (e.g., K₂CO₃, Et₃N) affects deprotonation efficiency and side reactions.

Key Data:

SolventTemperature (°C)Yield (%)Purity (HPLC)
Acetonitrile60–8065–75>95%
DMF80–10070–8090–95%
DCM25–4050–6085–90%

Purification via recrystallization (acetonitrile/ethanol) improves purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry and substitution patterns. For example:
    • Aromatic protons (3,4-difluorophenyl) appear as doublets in δ 7.2–7.5 ppm due to fluorine coupling .
    • Pyrrolidine N-methyl protons resonate as a singlet at δ 2.2–2.5 ppm .
  • FTIR : Detect C-F stretches (1090–1150 cm⁻¹) and tertiary amine bands (~2800 cm⁻¹) .
  • HRMS (ESI) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Note: Use deuterated DMSO or CDCl₃ for NMR to avoid solvent interference .

Advanced Research Questions

Q. How does the 3,4-difluorobenzyl group influence the compound’s binding affinity to biological targets compared to non-fluorinated analogs?

Answer: Fluorine atoms enhance:

  • Lipophilicity : Improves membrane permeability (logP increases by ~0.5–1.0 vs. non-fluorinated analogs) .
  • Electrostatic interactions : Fluorine’s electron-withdrawing effect stabilizes π-π stacking or hydrogen bonding with target residues .
  • Metabolic stability : Reduces oxidative degradation by cytochrome P450 enzymes .

Case Study : In kinase inhibition assays, fluorinated analogs showed 3–5× higher IC₅₀ values than non-fluorinated counterparts due to enhanced binding pocket interactions .

Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic reactions?

Answer:

  • DFT Calculations : Optimize transition states for SN2 reactions (e.g., Fukui indices identify nucleophilic sites) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation shells in DMF vs. THF) .
  • Docking Studies : Predict binding modes with biological targets (e.g., AutoDock Vina for enzyme inhibition profiling) .

Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated pyrrolidine derivatives?

Answer: Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Enantiomeric purity : Chiral HPLC separates R/S isomers, which may have divergent activities .
  • Metabolite interference : Use LC-MS/MS to quantify intact compound vs. degradation products .

Statistical Approach : Apply multivariate analysis (e.g., PCA) to identify confounding variables across studies .

Q. What strategies mitigate N-oxide formation during the storage of this compound?

Answer:

  • Inert atmosphere : Store under argon or nitrogen to prevent oxidation .
  • Antioxidants : Add 0.1% BHT or ascorbic acid to solutions .
  • Low-temperature storage : –20°C reduces oxidation rates by 90% vs. room temperature .

Stability Data:

ConditionN-Oxide Formation (%) (6 months)
Ambient (O₂ exposure)25–30
Argon, –20°C<5

Methodological Challenges

Q. How to optimize regioselectivity in the alkylation of pyrrolidine derivatives with 3,4-difluorobenzyl halides?

Answer:

  • Steric control : Bulky bases (e.g., DIPEA) favor less hindered nitrogen sites .
  • Temperature modulation : Lower temperatures (–10°C) reduce kinetic competition between reaction pathways .
  • Protecting groups : Use Boc or Fmoc to block undesired nitrogen sites pre-alkylation .

Yield Comparison:

BaseTemperature (°C)Regioselectivity (Desired:Undesired)
K₂CO₃801:1.5
DIPEA253:1

Q. What in vitro models best predict the pharmacokinetic profile of this compound?

Answer:

  • Caco-2 cells : Assess intestinal permeability (Papp >1×10⁻⁶ cm/s suggests oral bioavailability) .
  • Microsomal stability (human liver) : Measure t₁/₂ with NADPH cofactor to estimate hepatic clearance .
  • Plasma protein binding : Equilibrium dialysis quantifies free fraction (aim for <95% binding) .

Correlation : Linear regression of in vitro t₁/₂ vs. in vivo clearance (R² >0.7 validates models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.